molecular formula C8H4Cl2S2 B1601897 3,3'-Dichloro-2,2'-bithiophene CAS No. 145386-39-6

3,3'-Dichloro-2,2'-bithiophene

Cat. No. B1601897
CAS RN: 145386-39-6
M. Wt: 235.2 g/mol
InChI Key: LRQRJVDRVMEFFR-UHFFFAOYSA-N
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Description

3,3’-Dichloro-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Cl2S2 . Its average mass is 235.153 Da and its monoisotopic mass is 233.913147 Da .


Molecular Structure Analysis

The molecular structure of 3,3’-Dichloro-2,2’-bithiophene consists of two thiophene rings connected at the 2 and 2’ positions, with chlorine atoms attached at the 3 and 3’ positions .


Physical And Chemical Properties Analysis

3,3’-Dichloro-2,2’-bithiophene has a predicted boiling point of 277.7±35.0 °C and a predicted density of 1.492±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis and Electrochemical Applications

3,3'-Dichloro-2,2'-bithiophene and related compounds have been a subject of research in the field of organic synthesis and electrochemistry. For instance, the synthesis and study of atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene involved investigating its electronic and structural properties, including electron delocalization and electrochemical properties through cyclic and square-wave voltammetry and UV-vis spectroscopy (Speck, Schaarschmidt, & Lang, 2012). This highlights the potential of bithiophene derivatives in electrochemical applications.

2. Applications in Polymer Solar Cells

The use of 3,3'-Dichloro-2,2'-bithiophene in polymer solar cells has been explored. For example, the study of carboxylate-substituted polythiophenes, incorporating 3,3'-dichloro-2,2'-bithiophene moieties, demonstrated their effectiveness in fullerene-free polymer solar cells. These studies revealed how chlorination of the bithiophene units can affect the properties of the resulting polymers, such as the highest occupied molecular orbital (HOMO) energy levels, which in turn influences the open-circuit voltage in the solar cells (Wang et al., 2019).

3. Electrochemical Reduction Studies

The electrochemical reduction of 3,3'-Dichloro-2,2'-bithiophene has been studied to understand its reactivity and potential applications. Research has been conducted using cyclic voltammetry and controlled-potential electrolysis, providing insights into the reduction processes and the corresponding products (Mubarak, 2002). This contributes to the broader understanding of the electrochemical behavior of bithiophene derivatives.

properties

IUPAC Name

3-chloro-2-(3-chlorothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQRJVDRVMEFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=C(C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571271
Record name 3,3'-Dichloro-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dichloro-2,2'-bithiophene

CAS RN

145386-39-6
Record name 3,3'-Dichloro-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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